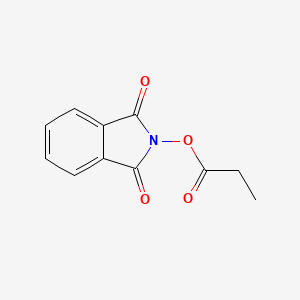

1,3-Dioxoisoindolin-2-YL propionate

Description

Structure

3D Structure

Properties

CAS No. |

90467-37-1 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) propanoate |

InChI |

InChI=1S/C11H9NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 |

InChI Key |

ZJQHNUUDZCLUIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dioxoisoindolin 2 Yl Propionate

Direct Esterification Approaches from N-Hydroxyphthalimide and Propionic Acid

The most common method for synthesizing 1,3-dioxoisoindolin-2-yl propionate (B1217596) is through the direct esterification of N-hydroxyphthalimide with propionic acid. This approach relies on the removal of a water molecule to form the ester linkage and is often facilitated by coupling agents and catalysts.

Coupling Reagents and Catalytic Systems in Ester Synthesis

The formation of the ester bond between N-hydroxyphthalimide and a carboxylic acid like propionic acid is typically achieved using a dehydrating agent or coupling reagent. wikipedia.org Carbodiimides are among the most effective and widely used coupling reagents for this transformation.

Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently employed to facilitate the esterification. wikipedia.orgescholarship.orgnih.gov The reaction proceeds by activating the carboxylic acid group of propionic acid, making it susceptible to nucleophilic attack by the hydroxyl group of N-hydroxyphthalimide. The carbodiimide (B86325) reagent is converted into a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea) in the process. wikipedia.org

Catalytic Systems: To enhance the efficiency of carbodiimide-mediated coupling, a catalyst is often added. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this type of esterification. It acts as an acyl transfer catalyst, forming a more reactive acylpyridinium intermediate.

The general reaction is as follows: Propionic Acid + N-Hydroxyphthalimide + DCC/DMAP → 1,3-Dioxoisoindolin-2-yl propionate + DCU

| Coupling Reagent | Catalyst | Typical Solvent | Efficacy |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | High |

| N,N'-Diisopropylcarbodiimide (DIC) | None or DMAP | Dichloromethane (DCM) | High, urea byproduct is more soluble |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | None or DMAP | Dichloromethane (DCM), Water | Often used in aqueous media |

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include solvent choice, temperature, and reaction time.

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used to prevent hydrolysis of the activated intermediates and the final product.

Temperature: The coupling reaction is typically carried out at room temperature or cooled to 0 °C initially to control the exothermic reaction, especially during the addition of the coupling reagent. wikipedia.org

Stoichiometry: Using a slight excess of the carboxylic acid or the coupling reagent can help drive the reaction to completion. However, excess reagents can complicate purification.

Purification: The major byproduct of DCC-mediated coupling, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can often be removed by filtration. The final product is typically purified using column chromatography or recrystallization.

For sterically demanding substrates, an alternative method involves converting the carboxylic acid to its more reactive acid chloride. The acid chloride can then be reacted with the potassium salt of N-hydroxyphthalimide, often in the presence of a crown ether to improve the salt's solubility. escholarship.orgnih.gov

Alternative Synthetic Routes and Precursor Transformations

While direct esterification is common, alternative strategies can be employed, particularly for creating analogs or when starting from different precursors.

Synthesis from Advanced Isoindoline (B1297411) Intermediates

The isoindoline-1,3-dione (phthalimide) core is a stable heterocyclic system that can be synthesized from various precursors. beilstein-journals.org For instance, phthalic anhydride (B1165640) can react with the appropriate amine-containing precursor to form the N-substituted phthalimide (B116566) ring. mdpi.comresearchgate.net A synthetic route to a related compound, 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea, involves first preparing N-aminophthalimide from the reaction of phthalimide with hydrazine (B178648) hydrate (B1144303). nih.gov This N-aminophthalimide can then be reacted with other reagents. While not a direct synthesis of the propionate ester, this illustrates the construction of the N-phthalimide bond from advanced intermediates.

Another example involves the synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, where a precursor ligand is treated with zinc perchlorate (B79767) in water. chemicalbook.com This demonstrates the modification of side chains attached to the isoindoline nitrogen under specific catalytic conditions.

Stereoselective and Chiral Synthesis of this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest, particularly when the acyl group contains a stereocenter. For example, the synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid has been reported, starting from (S)-alanine and phthalic anhydride at high temperatures. nih.gov

Stereoselective methods have been developed for reactions involving N-hydroxyphthalimide esters. For example, highly stereoselective methods can produce specific E or Z olefin isomers from β-hydroxy N-hydroxyphthalimide (NHPI) esters, where the stereochemistry of the starting material dictates the outcome. acs.orgacs.orgfigshare.com Although this is a subsequent reaction of an NHPI ester, the principles of stereocontrol are relevant. The synthesis of these chiral β-hydroxy NHPI esters would typically involve the asymmetric synthesis of the β-hydroxy carboxylic acid precursor, followed by esterification with N-hydroxyphthalimide using standard coupling methods.

Furthermore, chiral 2-isoxazolines have been used as precursors for the synthesis of syn-1,3-diol analogs, demonstrating complex stereocontrolled synthesis where an N-oxy-type bond is involved, albeit in a different heterocyclic system. nih.gov

Mechanistic Studies of this compound Formation

The formation of this compound via DCC/DMAP coupling follows a well-established mechanism.

Activation of Carboxylic Acid: The DCC reagent protonates the carboxylic acid (propionic acid). The carboxylate then attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: This intermediate can be directly attacked by the hydroxyl group of N-hydroxyphthalimide to form the ester and the N,N'-dicyclohexylurea (DCU) byproduct.

Role of DMAP: In the presence of DMAP, the O-acylisourea intermediate reacts with DMAP to form an N-acylpyridinium salt. This salt is even more reactive towards nucleophilic attack by N-hydroxyphthalimide than the O-acylisourea itself, accelerating the reaction. The DMAP is regenerated, confirming its catalytic role.

The N-O bond in the resulting N-hydroxyphthalimide ester is relatively weak, which is a key property for its subsequent use in radical chemistry. beilstein-journals.orgacs.org Mechanistic studies often focus on the subsequent reactions of these esters, where single-electron transfer (SET) can lead to the reductive decarboxylative fragmentation of the ester. beilstein-journals.orgresearchgate.netnih.gov This process generates an alkyl radical (in this case, an ethyl radical from the propionate group), carbon dioxide, and the phthalimide anion, which can then participate in a wide array of synthetic transformations. beilstein-journals.orgresearchgate.netacs.org

Proposed Reaction Mechanisms and Intermediates

The synthesis of N-substituted phthalimides, the core structure of the target compound, involves distinct reaction mechanisms and intermediates depending on the chosen synthetic pathway.

In the direct condensation of phthalic anhydride with an amino acid like alanine (B10760859), the reaction proceeds through a phthalamic acid intermediate . The initial step is a nucleophilic attack of the amino group of alanine on one of the carbonyl carbons of the phthalic anhydride ring. This opens the anhydride ring to form the intermediate N-substituted phthalamic acid. Subsequent heating of this intermediate leads to an intramolecular cyclization via dehydration, where the carboxylic acid group reacts with the amide group, eliminating a molecule of water to form the stable five-membered imide ring of the phthalimide. nih.gov

The Gabriel synthesis follows a different mechanism. youtube.com The process begins with the deprotonation of phthalimide by a base, typically potassium hydroxide (B78521), to form the phthalimide anion. youtube.combyjus.com This anion is a potent nucleophile due to the resonance stabilization of the negative charge across the two carbonyl groups. youtube.com The phthalimide anion then reacts with an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction to form an N-alkyl phthalimide. youtube.com The final step to obtain a primary amine, if desired, is the cleavage of the phthalimide group, often through hydrolysis with a strong acid or base, or by hydrazinolysis. youtube.com

Key Intermediates in Synthesis:

| Intermediate | Synthetic Pathway | Description |

|---|---|---|

| Phthalamic acid | Direct Condensation | Formed from the ring-opening of phthalic anhydride by the amino acid. |

| Phthalimide anion | Gabriel Synthesis | A resonance-stabilized nucleophile formed by the deprotonation of phthalimide. |

Role of Catalysts and Additives in Reaction Pathways

Catalysts and additives play a crucial role in directing the reaction pathways, improving yields, and influencing reaction conditions for the synthesis of this compound and its precursors.

In the direct condensation method, heat is a primary driver of the reaction, facilitating the dehydration of the phthalamic acid intermediate to form the imide ring. nih.govresearchgate.net Solvents like glacial acetic acid can act as both a solvent and a catalyst, providing a protic medium that can facilitate the reaction steps. researchgate.net

For the Gabriel synthesis, a strong base such as potassium hydroxide is essential. Its role is to deprotonate the phthalimide, generating the nucleophilic phthalimide anion required for the subsequent alkylation step. youtube.combyjus.com

In related syntheses of similar compounds, various other catalytic systems have been explored. For instance, the synthesis of N-aryl phthalimides has been achieved using N-heterocyclic carbene (NHC) organocatalysts under mild conditions. nih.gov These catalysts activate carboxylic acids, enabling their condensation with anilines. nih.gov

For other types of condensation reactions, such as the synthesis of chalcones, heteropolyacids like H₆[P₂W₁₈O₆₂] have been used as efficient and recyclable solid acid catalysts. bas.bg These solid acids can offer advantages over traditional acid catalysts like sulfuric acid by simplifying product isolation and reducing environmental impact. bas.bg While not directly applied to this compound in the provided sources, these advanced catalytic methods highlight potential avenues for optimizing phthalimide derivative synthesis.

Additives can also be critical. For example, in the synthesis of N-(2-bromoethyl)phthalimide, a related compound, decolorizing carbon is used during recrystallization to purify the product. orgsyn.org

Summary of Catalysts and Additives:

| Catalyst/Additive | Role | Synthetic Method |

|---|---|---|

| Heat | Promotes dehydration and cyclization | Direct Condensation |

| Glacial Acetic Acid | Solvent and potential catalyst | Direct Condensation researchgate.net |

| Potassium Hydroxide | Base for deprotonation | Gabriel Synthesis youtube.combyjus.com |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst for mild condensation | N-Aryl Phthalimide Synthesis nih.gov |

| Heteropolyacids | Solid acid catalyst | Aldol Condensation bas.bg |

Chemical Reactivity and Transformation Studies of 1,3 Dioxoisoindolin 2 Yl Propionate

Reactions Involving the Ester Moiety

The ester group is a primary site for nucleophilic acyl substitution reactions. These reactions, including transesterification and hydrolysis, are fundamental to the chemical transformation of 1,3-Dioxoisoindolin-2-YL propionate (B1217596).

Transesterification Reactions with Various Alcohols

Transesterification is a process where the propionate ester of 1,3-Dioxoisoindolin-2-YL propionate is exchanged with a different alcohol. This reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. Base-catalyzed transesterification, on the other hand, proceeds through the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl.

The general scheme for the transesterification of this compound is as follows:

Reactants: this compound, an alcohol (R-OH)

Catalyst: Acid (e.g., H₂SO₄, TsOH) or Base (e.g., NaOR, K₂CO₃)

Product: A new ester (1,3-Dioxoisoindolin-2-YL-O-R) and propan-1-ol

The efficiency of the reaction is influenced by the nature of the alcohol, the catalyst used, and the reaction conditions. To drive the equilibrium towards the product side, it is common to use the reactant alcohol in excess or to remove the propan-1-ol as it is formed.

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | 1,3-Dioxoisoindolin-2-YL acetate |

| Butanol | NaOBu | 1,3-Dioxoisoindolin-2-YL butanoate |

Hydrolysis and Saponification Kinetics in Different Media

The ester linkage in this compound can be cleaved by hydrolysis to yield 2-(1,3-dioxoisoindolin-2-yl)propanoic acid and propan-1-ol. This reaction can occur under acidic or basic conditions.

Under acidic conditions, the reaction is reversible and typically slower. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. organic-chemistry.org The reaction proceeds via a nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org This is followed by the elimination of the propoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. organic-chemistry.org

The rate of saponification is dependent on the concentration of both the ester and the base, following second-order kinetics. chemrxiv.org The reaction kinetics are influenced by the solvent system and temperature. For instance, the use of a co-solvent like THF with water can enhance the solubility of the ester and facilitate the reaction. organic-chemistry.org

Table 2: Conditions for Hydrolysis and Saponification

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, Propan-1-ol |

Reactions at the Isoindolinone Nitrogen

The nitrogen atom of the phthalimide (B116566) group in this compound is a key site for various chemical transformations. Although it is part of an imide and its lone pair is delocalized over two carbonyl groups, it can still participate in several important reactions.

N-Alkylation and N-Acylation Reactions

While the nitrogen in this compound is already substituted, the parent phthalimide structure is central to the Gabriel synthesis of primary amines. In this method, the phthalimide nitrogen is first deprotonated with a base like potassium hydroxide to form a nucleophilic potassium salt. byjus.com This salt then undergoes nucleophilic substitution with an alkyl halide. byjus.com

Although the target molecule is already N-substituted, understanding the reactivity of the parent phthalimide is crucial. N-alkylation of phthalimide can be achieved using various bases such as NaH, KH, or Et₃N in solvents like DMF or DMSO. thieme-connect.com More environmentally friendly methods using ionic liquids have also been developed. thieme-connect.comorganic-chemistry.org Microwave-assisted N-alkylation in dry media offers a rapid and high-yield alternative. thieme-connect.com

N-acylation at the phthalimide nitrogen is less common due to the already electron-deficient nature of the imide nitrogen. However, reactions with highly reactive acylating agents under specific conditions can lead to the formation of N-acylphthalimide derivatives.

Table 3: General Conditions for N-Alkylation of Phthalimide

| Alkylating Agent | Base | Solvent | Product Type |

|---|---|---|---|

| Alkyl Halide (R-X) | KOH | Ethanol (B145695) | N-Alkylphthalimide |

| Alkyl Halide (R-X) | K₂CO₃ | "Dry" Media (Microwave) | N-Alkylphthalimide |

Ring-Opening and Rearrangement Reactions

The phthalimide ring of this compound can be opened by strong nucleophiles. The most notable reaction is hydrazinolysis, often referred to as the Ing-Manske procedure. Treatment with hydrazine (B178648) hydrate (B1144303) leads to the cleavage of the imide bonds and the formation of a stable phthalhydrazide (B32825) precipitate, liberating the primary amine derivative. wikipedia.orgacs.org This reaction is a key deprotection step in the Gabriel synthesis. wikipedia.org

The mechanism involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of proton transfers and a second intramolecular nucleophilic attack to form the cyclic phthalhydrazide, releasing the desired amine. libretexts.org Besides hydrazine, other strong nucleophiles can also effect ring-opening.

Table 4: Ring-Opening of the Phthalimide Moiety

| Reagent | Conditions | Products |

|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in Ethanol | 2-Aminopropanoic acid propyl ester, Phthalhydrazide |

Reactions of the Aromatic Ring System

The benzene (B151609) ring of the phthalimide group can undergo electrophilic aromatic substitution reactions. However, the two electron-withdrawing carbonyl groups of the imide strongly deactivate the aromatic ring, making these reactions more challenging compared to benzene itself. The carbonyl groups are meta-directing, meaning that incoming electrophiles will preferentially add to the positions meta to the imide functionality.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation would require harsh reaction conditions (e.g., high temperatures, strong acid catalysts) to proceed. For instance, nitration would typically require the use of fuming nitric acid and concentrated sulfuric acid. Due to the deactivating nature of the ring, Friedel-Crafts alkylation and acylation reactions are generally not successful with phthalimide. wordpress.com

Table 5: Expected Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,3-dioxoisoindolin-2-YL propionate |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1,3-dioxoisoindolin-2-YL propionate |

Electrophilic Aromatic Substitution (EAS) Pathways

The benzene ring of the phthalimide core is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing and activating or deactivating nature of the substituent already present on the ring. In the case of this compound, the key substituent is the imide functionality attached to the aromatic ring.

The phthalimido group is a deactivating group towards electrophilic aromatic substitution. This deactivation stems from the powerful electron-withdrawing nature of the two carbonyl groups flanking the nitrogen atom. The lone pair of electrons on the nitrogen, which in a simple amino group would be strongly activating and ortho-, para-directing, is significantly delocalized across the two carbonyl groups through resonance. This reduces the electron density of the attached benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. ncert.nic.in

Due to this strong deactivating character, the phthalimido group acts as a meta-director for incoming electrophiles. pressbooks.puborganicchemistrytutor.com When an electrophile attacks the aromatic ring, the stability of the resulting carbocation intermediate (the sigma complex or arenium ion) determines the preferred position of substitution.

Attack at the ortho or para position: The positive charge of the intermediate can be placed on the carbon atom directly attached to the electron-withdrawing imide group. This is a highly unfavorable and destabilizing arrangement.

Attack at the meta position: The positive charge is distributed across three other carbon atoms of the ring, never residing on the carbon atom bonded to the imide group. This avoids the direct destabilizing effect of the electron-withdrawing group on the positive charge.

Consequently, electrophilic substitution on the phthalimide ring of this compound will preferentially occur at the position meta to the imide group (i.e., at position 4 or 5 of the isoindoline (B1297411) ring system). Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation would require harsh conditions due to the deactivated nature of the ring and would yield the meta-substituted product.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product | Directing Effect |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-1,3-dioxoisoindolin-2-yl propionate | meta |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-1,3-dioxoisoindolin-2-yl propionate | meta |

| Acylation | RCOCl / AlCl₃ | 4-Acyl-1,3-dioxoisoindolin-2-yl propionate | meta |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely applied in modern organic synthesis. researchgate.netlibretexts.orgnih.gov For these reactions to occur at the aromatic positions of the phthalimide core, a suitable handle, typically a halogen atom (I, Br, Cl) or a triflate group, must be present on the ring.

Starting from a halogenated derivative, such as 4-bromo-1,3-dioxoisoindolin-2-yl propionate, various cross-coupling reactions can be envisaged. The phthalimido group, being electron-withdrawing, can influence the reactivity of the aryl halide, but numerous catalytic systems are known to be effective for coupling with electron-deficient aromatic rings. nih.gov

Key Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated phthalimide derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org

Heck-Mizoroki Coupling: This involves the reaction of the aryl halide with an alkene to form a substituted alkene product.

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the aryl halide with an amine. This would lead to the synthesis of aminophthalimide derivatives.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing access to alkynyl-substituted phthalimides.

The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Phthalimide Derivative

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C-C (Aryl-Aryl) | Aryl-substituted phthalimide |

| Heck | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | Alkenyl-substituted phthalimide |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Amino-substituted phthalimide |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Alkynyl-substituted phthalimide |

Photochemical and Thermal Reactivity Profiles

The phthalimide system possesses distinct photochemical and thermal behaviors. The N-substituent, in this case, the propionate group, plays a crucial role in directing the reactivity pathways.

Photochemical Reactivity: The photochemistry of N-substituted phthalimides is extensive and can be categorized into several primary processes, including hydrogen abstraction, cycloaddition, and photoinduced electron transfer (PET). irb.hrresearchgate.net

Intramolecular Hydrogen Abstraction: Upon UV irradiation, the excited triplet state of the phthalimide carbonyl group can abstract a hydrogen atom from a suitable position on the N-substituent. For this compound, the most likely site for abstraction is the α-carbon of the propionate chain, which would lead to the formation of a biradical intermediate. This intermediate could then cyclize to form a hydroxylactam.

Photoinduced Electron Transfer (PET): In the presence of an electron donor, the excited phthalimide can act as an electron acceptor. For derivatives containing a carboxylic acid group, irradiation can induce decarboxylation via a PET mechanism. rsc.orgnih.gov For the propionate ester, a similar PET process could potentially lead to fragmentation of the ester group, although this is less common than decarboxylation of the corresponding carboxylic acid. The efficiency of PET processes depends on the substitution on the phthalimide ring and the nature of the N-substituent. rsc.org

Cycloaddition: Phthalimides can undergo photochemical cycloaddition reactions with alkenes, typically involving the C(O)-N bond of the imide. irb.hr

Thermal Reactivity: The phthalimide ring system is generally thermally stable. The synthesis of phthalimide itself often involves heating phthalic anhydride (B1165640) with an ammonia (B1221849) source to temperatures around 300°C, indicating the robustness of the core structure. orgsyn.org

However, at very high temperatures, thermal decomposition occurs. Studies on the thermal decomposition of phthalimide have shown the emission of toxic pollutants, including hydrogen cyanide (HCN), isocyanic acid (HNCO), nitrogen oxides (NOx), and benzonitrile. nih.gov The decomposition pathways are complex, involving fragmentation of the imide and aromatic rings. Mass spectrometry studies of related N-substituted phthalimides have identified fragmentation pathways such as McLafferty-type rearrangements for certain substituents. nih.govacs.org For this compound, high-temperature thermolysis would be expected to cleave the N-C bond to the propionate group and eventually lead to the fragmentation of the phthalimide ring itself.

Table 3: Summary of Reactivity Profiles

| Reactivity Type | Conditions | Key Processes | Potential Products |

| Photochemical | UV Irradiation | H-abstraction, Photoinduced Electron Transfer (PET), Cycloaddition | Cyclized hydroxylactams, fragmentation products |

| Thermal | High Temperature (>300°C) | Decomposition, Fragmentation | Gaseous pollutants (HCN, HNCO), benzonitrile, cleaved side-chain |

Advanced Analytical and Spectroscopic Characterization Techniques in Research for 1,3 Dioxoisoindolin 2 Yl Propionate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are instrumental in piecing together the molecular architecture of 1,3-Dioxoisoindolin-2-YL propionate (B1217596). These methods probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular structures. For 1,3-Dioxoisoindolin-2-YL propionate, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely used to confirm its structure. st-andrews.ac.ukbas.bg

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, the propionate group's ethyl protons typically appear as a triplet and a quartet. rsc.org The aromatic protons of the phthalimide (B116566) group appear as multiplets in the downfield region of the spectrum. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbons of the phthalimide and propionate groups, the aromatic carbons, and the aliphatic carbons of the ethyl group. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, further confirming the structural assignment. st-andrews.ac.uk

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|---|

| ¹H | 1.31 | t | 7.6 | -CH₃ |

| ¹H | 2.71 | q | 7.6 | -CH₂- |

| ¹H | 7.79 | dd | J₁ = 3.2, J₂ = 5.6 | Aromatic CH |

| ¹H | 7.89 | dd | J₁ = 3.2, J₂ = 5.6 | Aromatic CH |

| ¹³C | 8.7 | -CH₃ | ||

| ¹³C | 24.5 | -CH₂- | ||

| ¹³C | 123.9 | Aromatic CH | ||

| ¹³C | 129.0 | Aromatic C (quaternary) | ||

| ¹³C | 134.7 | Aromatic CH | ||

| ¹³C | 162.0 | Phthalimide C=O | ||

| ¹³C | 170.3 | Propionate C=O |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. st-andrews.ac.uk IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

In the IR spectrum of this compound, characteristic absorption bands are observed for the carbonyl (C=O) groups of the imide and ester functionalities. The symmetric and asymmetric stretching vibrations of the imide carbonyls typically appear as two distinct bands. The ester carbonyl stretch is also clearly identifiable. The C-N stretching vibration of the imide and the C-O stretching of the ester also give rise to characteristic peaks.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| C=O Stretch (asymmetric) | ~1790 | Imide |

| C=O Stretch (symmetric) | ~1715 | Imide |

| C=O Stretch | ~1740 | Ester |

| C-N Stretch | ~1380 | Imide |

| C-O Stretch | ~1180 | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the absorptions of the phthalimide chromophore. The benzene (B151609) ring within the phthalimide structure gives rise to characteristic π → π* transitions.

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol (B145695) | ~220 | π → π |

| Ethanol | ~295 | π → π |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. st-andrews.ac.uknist.gov It is a destructive technique that provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. st-andrews.ac.uknist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. st-andrews.ac.uk This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₁₁H₉NO₄), the calculated monoisotopic mass is 219.0532 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value. rsc.org A study found the calculated mass for [M+H]⁺ to be 220.0610, with the found value being 220.0608. rsc.org

Coupled Techniques (e.g., LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov LC separates the components of a mixture, and the mass spectrometer then analyzes each component individually. LC-MS/MS allows for the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. This technique is particularly useful for the analysis of complex mixtures and for structural confirmation. nih.govnih.gov

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| HRMS (ESI-TOF) | [M+H]⁺ | 220.0610 | 220.0608 rsc.org |

X-ray Crystallography for Solid-State Structural Determination

In a study of (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, a compound structurally analogous to the target propionate, single-crystal X-ray diffraction revealed a monoclinic crystal system. nih.gov The phthalimide ring system and the carboxylic acid group were found to be essentially planar. nih.govnih.gov The dihedral angle, which is the angle between these two planar groups, was determined to be 66.41 (7)°. nih.govnih.gov This type of detailed structural data is crucial for understanding the molecule's steric and electronic properties.

Table 1: Crystal Data for the related compound 2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.3056 (8) |

| b (Å) | 5.9768 (4) |

| c (Å) | 9.7583 (8) |

| β (°) | 110.988 (3) |

| Volume (ų) | 506.73 (7) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Data sourced from a study on the propanoic acid derivative, a closely related structure. nih.gov |

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular forces. In the case of 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, the crystal structure is stabilized by infinite one-dimensional polymeric chains formed through intermolecular O—H⋯O hydrogen bonds between the carboxylate and carbonyl groups. nih.govnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of solid-state research. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

While specific studies on the polymorphism or co-crystallization of this compound are not extensively documented in the reviewed literature, the investigation of these phenomena is a logical step in its full solid-state characterization. The presence of hydrogen bond donors and acceptors, along with the aromatic phthalimide group, makes the molecule a candidate for forming different packing arrangements or for co-crystallization with other suitable molecules. Such studies would be essential for controlling the physical properties of the compound for any potential application.

Chromatographic Methods for Purity and Separation

Chromatography is an indispensable tool in synthetic chemistry for the separation, identification, and purification of compounds. For this compound, a suite of chromatographic techniques is employed to ensure purity and monitor its formation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent). Commercial suppliers of related compounds often provide HPLC data to certify product purity. bldpharm.comambeed.com For a compound like this, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be standard for resolving the target compound from starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Its application to this compound requires the compound to be sufficiently volatile and thermally stable to be vaporized without decomposition. Given its molecular weight and functional groups, careful optimization of the GC inlet temperature would be necessary. GC-MS analysis provides not only retention time data for purity assessment but also a mass spectrum, which serves as a molecular fingerprint, confirming the compound's identity by its fragmentation pattern. While specific GC-MS studies on this exact propionate are not detailed, the method is a standard analytical tool for similar small molecules. nih.gov

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions. In the synthesis of phthalimide derivatives, TLC is crucial for determining when the reactants have been consumed and the product has formed. mdpi.com For instance, in a related synthesis, the disappearance of the starting materials, (S)-alanine and phthalic anhydride (B1165640), was tracked using TLC to confirm the reaction's completion. mdpi.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separated spots, visualized under UV light or with a chemical stain, allow the chemist to qualitatively assess the reaction's status in real-time. researchgate.netthieme.de This immediate feedback is vital for optimizing reaction conditions and deciding the appropriate time for work-up and purification.

Theoretical and Computational Studies of 1,3 Dioxoisoindolin 2 Yl Propionate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for understanding the fundamental properties of molecules like 1,3-dioxoisoindolin-2-yl propionate (B1217596). These methods allow for the detailed examination of electronic structure, spectroscopic characteristics, and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of isoindoline-1,3-dione derivatives. semanticscholar.org DFT studies, often using the B3LYP functional with a 6-31G(d,p) basis set, have been successfully applied to optimize the molecular structures of related compounds. nih.gov Such calculations provide insights into the electronic distribution, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. nih.gov

For instance, in a study of a related isoindole derivative, DFT calculations indicated that the HOMO is primarily located over the substituted aromatic ring, while the LUMO is concentrated on the indole (B1671886) side of the molecule. nih.gov This information helps in identifying the regions susceptible to nucleophilic and electrophilic attack. nih.gov

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical vibrational frequencies from IR spectroscopy and chemical shifts from NMR spectroscopy can be calculated and compared with experimental data to confirm the molecular structure. semanticscholar.orgnih.gov In the case of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the calculated IR frequencies for the three carbonyl groups were found to be in agreement with the experimental values. nih.gov Similarly, the calculated 1H and 13C NMR chemical shifts corresponded well with the experimental data. nih.gov

Table 1: Predicted Spectroscopic Data for a Related Isoindole Derivative

| Spectroscopic Technique | Calculated Values | Experimental Values |

| IR (C=O stretching, cm⁻¹) | 1770, 1707, 1595 | Consistent with calculated values |

| ¹³C-NMR (C=O, ppm) | 172.0, 168.8, 168.0, 167.9 | Consistent with calculated values |

| ¹³C-NMR (Aromatic CH, qC, ppm) | 120.5–134.2 | Consistent with calculated values |

| ¹³C-NMR (OCH₃, CH₃, ppm) | 52.3, 50.1, 15.1 | Consistent with calculated values |

Data sourced from a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. nih.gov

While specific ab initio studies on the reaction mechanisms and transition states of 1,3-dioxoisoindolin-2-yl propionate are not extensively documented in the available literature, these methods are foundational for such analyses. Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate descriptions of chemical reactions. For related compounds, these methods could be employed to elucidate the mechanisms of synthesis, such as the reaction between phthalic anhydride (B1165640) and an amino acid derivative. researchgate.net

These computational techniques allow for the mapping of the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This information is critical for understanding the kinetics and thermodynamics of the reaction, including the determination of activation energies.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of this compound are key to its properties. Conformational analysis reveals the preferred spatial arrangements of the molecule, which are often stabilized by various intramolecular forces.

In the closely related compound, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, the phthalimide (B116566) ring system and the carboxyl group are both planar. nih.govresearchgate.netnih.gov However, there is a significant dihedral angle between these two planes, which has been measured at 66.41 (7)° in one crystal structure and 86.7 (3)° in another. researchgate.netnih.gov This twisted conformation is a critical aspect of its molecular structure.

Table 2: Dihedral Angles in 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid Derivatives

| Compound | Dihedral Angle between Phthalimide and Carboxyl Planes (°) |

| C₁₁H₉NO₄ | 66.41 (7) |

| (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | 86.7 (3) |

Data sourced from crystallographic studies. researchgate.netnih.gov

In the crystalline state of 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, molecules are linked by intermolecular O—H···O hydrogen bonds between the carboxyl and carbonyl groups, forming infinite one-dimensional polymeric chains. nih.govresearchgate.netnih.gov Weak intramolecular hydrogen bonds are also observed, which contribute to the stability of the molecule by forming S(5) ring motifs. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Specific molecular dynamics (MD) simulations for this compound are not detailed in the reviewed literature. However, MD simulations are a powerful computational technique used to study the conformational landscape and dynamics of molecules over time. nih.gov

For a molecule like this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This would allow for the exploration of different conformations and the identification of the most stable and populated states. Such simulations could provide valuable information on the flexibility of the propionate side chain relative to the rigid phthalimide group and how intermolecular interactions with solvent molecules influence its conformational preferences.

Structure-Reactivity Relationship (SRR) Studies

The relationship between the chemical structure of a compound and its reactivity is a fundamental concept in chemistry. For this compound, which belongs to the N-substituted phthalimide class of compounds, its reactivity is largely dictated by the interplay of its core phthalimide structure and the attached propionate group. Theoretical and computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, provide significant insights into how structural modifications influence the chemical and biological behavior of this class of molecules.

QSAR models are mathematical relationships that correlate the physicochemical properties of a series of compounds with their biological activity or chemical reactivity. eijppr.com These studies are instrumental in understanding the structural requirements for a desired activity and in designing new, more potent, or selective compounds.

Research on various phthalimide derivatives has revealed several key structural features that govern their reactivity:

Electronic Effects: The electronic properties of substituents on the phthalimide ring system can significantly impact reactivity. The presence of electron-withdrawing or electron-donating groups can alter the electron density distribution within the molecule, affecting its interaction with biological targets. For example, the presence of halogen substituents on the aromatic ring attached to the phthalimido nitrogen was found to be beneficial for the HIV-1 integrase inhibitory activity of tricyclic phthalimide derivatives. researchgate.netarkat-usa.org

Steric Factors and Molecular Shape: The size and shape of the molecule are critical for its interaction with biological receptors. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to model the steric and electrostatic fields around the molecules and correlate them with activity. scienceasia.org These studies on phthalimide derivatives as HIV-1 reverse transcriptase inhibitors have helped in visualizing the spatial arrangement of substituents that either enhance or diminish activity. scienceasia.org

Molecular Flexibility: The flexibility of the molecule, often quantified by the number of rotatable bonds, can also influence its biological activity. An increase in molecular flexibility, by incorporating more rotatable bonds, was found to be conducive to the HIV-1 inhibitory activity of certain phthalimide derivatives. researchgate.netarkat-usa.org On the other hand, an increase in molecular branching was found to be detrimental to this activity. researchgate.netarkat-usa.org

The following table summarizes the findings from a QSAR study on a series of phthalimide derivatives, highlighting the physicochemical descriptors that were found to be important for their biological activity.

| Descriptor | Definition | Impact on Activity | Reference |

| Log P | Octanol-water partition coefficient | Increased lipophilicity can enhance activity. | researchgate.net, arkat-usa.org |

| FISA | Hydrophilic component of the total accessible surface area | Lower values can lead to higher analgesic activity. | eijppr.com |

| nPhX | Number of halogen atoms on an aromatic ring | Positive correlation with HIV-1 integrase inhibition. | arkat-usa.org |

| RBF | Rotatable bond fraction | Increased flexibility can be conducive to activity. | arkat-usa.org |

In a computational study integrating QSAR modeling with docking and molecular dynamics, the inhibitory activities of phthalimide-derived compounds against protoporphyrinogen (B1215707) IX oxidase were investigated. tandfonline.com This study revealed that the presence of fluorine substituents and specific bonding patterns, such as C=O and C=S bonds in related moieties, enhanced biological activity. tandfonline.com

Furthermore, in silico molecular docking studies of novel phthalimide derivatives bearing a 1,2,3-triazole subunit have been conducted to examine their potential as inhibitors of SARS-CoV-2 proteins. nih.gov These computational approaches help in predicting the binding affinity and interaction patterns of the ligands with their protein targets, providing a theoretical basis for their structure-reactivity relationship. nih.gov

Applications of 1,3 Dioxoisoindolin 2 Yl Propionate in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Organic Synthesis

The phthalimide-protected propionate (B1217596) structure is a cornerstone in synthetic organic chemistry, providing a stable yet reactive intermediate for constructing more complex molecules. The phthaloyl group offers robust protection for the amine functionality, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without unintended side reactions.

Precursor for Isoquinoline (B145761) and Isocoumarin (B1212949) Derivatives

1,3-Dioxoisoindolin-2-yl propionate and its analogs are recognized as important intermediates in the synthesis of isocoumarins and isoquinoline alkaloids. medchemexpress.comnih.govresearchgate.net These heterocyclic compounds are prevalent in natural products and exhibit a broad spectrum of biological activities, including antimicrobial and anti-allergic properties. nih.govresearchgate.net The synthesis often involves the cyclization of phthaloyl-protected amino acid derivatives. For instance, (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, also known as N-phthaloyl-L-alanine, serves as a direct precursor to these frameworks. nih.govresearchgate.netresearchgate.net

The general strategies for synthesizing these heterocycles often rely on the reactivity of precursors derived from phthalic acid or its derivatives. uva.es Methodologies such as Rh(III)-catalyzed C-H activation and annulation of related compounds like enaminones with iodonium (B1229267) ylides have proven effective for the rapid construction of the isocoumarin core. drishtiias.com While numerous synthetic routes exist, the use of N-phthaloyl amino acids provides a reliable pathway to these valuable molecular skeletons. uva.esdrishtiias.comnih.govchemicalbook.com

Building Block in Multicomponent Reactions

N-protected amino acids, including this compound, are fundamental components in multicomponent reactions (MCRs). nih.gov MCRs are highly efficient one-pot transformations that combine three or more reactants to form complex products, incorporating most of the atoms from the starting materials. nih.gov

The phthalimido-protected structure is particularly useful in isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govacs.org In these reactions, the N-protected amino acid acts as the carboxylic acid component. The protecting group's nature is crucial as it can influence the reaction's stereochemical outcome. acs.org These reactions are pivotal for creating diverse molecular libraries and are especially important in peptide synthesis and the development of peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.govnih.gov

Functionalization of Amino Acid Derivatives

The phthalimide (B116566) group is exceptionally effective for protecting primary amines during complex chemical transformations, such as rhodium-catalyzed C–H functionalization. nih.govmedchemexpress.com This protection is essential because the free amine could otherwise interfere with the catalyst. nih.govmedchemexpress.com The electron-withdrawing nature of the phthalimido group can inductively shield nearby C-H bonds, while its steric bulk can direct reactions to occur at more distant, unactivated sites. nih.govmedchemexpress.com

This strategy has been successfully employed to functionalize various amino acid derivatives. For instance, phthalimide-protected amino acids have been developed as efficient chiral ligands for dirhodium(II) complexes used in enantioselective C–H insertion reactions. rsc.org The specific structure of the phthalimide protecting group, in addition to the amino acid's side chain, plays a critical role in inducing asymmetry in these reactions. rsc.org This methodology allows for the synthesis of novel amino acids with bulky side chains, which are themselves valuable as ligands in asymmetric catalysis. rsc.org

Applications in Polymer Chemistry and Material Science

The unique structural and electronic properties of the this compound moiety have been exploited in the development of novel polymers and advanced functional materials. The rigidity and photoactive nature of the phthalimide group contribute to the final material's performance characteristics.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, possessing both a carboxylic acid and a stable phthalimide ring, makes it an attractive monomer for polymerization. In its crystalline state, the molecule can form infinite one-dimensional polymeric chains through intermolecular hydrogen bonds. nih.gov

More advanced applications involve its covalent incorporation into polymer backbones. Research has demonstrated the synthesis of various phthalimide-containing polymers with unique properties:

Redox-Active Polymers: Polymers such as poly(N-(methacryloxyethyl) phthalimide) have been investigated as highly capable anodic materials for all-organic batteries, demonstrating exceptional electron transport capabilities. acs.orgnih.gov

Polymers of Intrinsic Microporosity (PIMs): Phthalimide-based monomers are used to create PIMs through nucleophilic substitution reactions. These materials possess high surface areas and are used to fabricate membranes for gas separation. uva.esresearchgate.net

Helical Polymers: Asymmetric polymerization of phthalimide-based monomers using chiral catalysts can produce optically active polymers with a tightly folded helical structure, driven by the arrangement of the planar phthalimide backbones. rsc.org

Polyamides: The phthalimide group can be incorporated into polyamides. Phthalimide photochemistry, for example, has been used to synthesize macrocyclic polyamides through efficient photocyclization reactions. nih.gov

The table below summarizes examples of polymers synthesized using phthalimide-containing monomers and their applications.

| Polymer Type | Monomer Example | Polymerization Method | Key Feature | Application |

| Redox-Active Polymer | N-(methacryloxyethyl) phthalimide | Free Radical Polymerization | Redox activity, Electron transport | Anodes for Organic Batteries acs.orgnih.gov |

| Polymer of Intrinsic Microporosity (PIM) | Fluoro-phthalimide derivatives | Nucleophilic Substitution | High surface area, Microporosity | Gas Separation Membranes uva.esresearchgate.net |

| Helical Polymer | Phthalimide-based olefin | Asymmetric Polymerization | Helical chirality | Chiral materials rsc.org |

| Macrocyclic Polyamide | N-linked ω-silylmethyl polysulfonamide phthalimide | Photocyclization | Macrocyclic structure | Complex architectures nih.gov |

| Poly-β-peptoid | N-substituted β-alanine N-carboxyanhydride | Ring-Opening Polymerization | Peptidomimetic backbone | Biomaterials nih.gov |

Use in Photoactive and Functional Materials

The phthalimide group is a known chromophore that absorbs UV radiation, and this property is central to its use in photoactive materials. Irradiation of certain phthalimide derivatives can trigger efficient chemical reactions, a principle that has been applied to the synthesis of macrocyclic compounds through sequential single electron transfer (SET)-desilylation pathways. nih.gov

Furthermore, the this compound scaffold is used to build larger, more complex functional molecules. For example, by substituting the propionate side chain with other functional groups like carbazole, a well-known photoactive moiety, researchers have synthesized potent inhibitors of the DNA methyltransferase 1 (DNMT1) enzyme. nih.gov These molecules represent highly specialized functional materials with potential applications in cancer therapy. nih.gov The development of polymers with phthalimide backbones that form stable helical structures in solution also relies on the photophysical properties (UV and circular dichroism spectroscopy) of the phthalimide units to characterize and confirm their conformation. rsc.org The combination of the rigid phthalimide structure with other functional groups continues to be a promising strategy for creating novel materials for electronics, sensing, and medicine.

Catalysis and Ligand Design

The core of the catalytic potential of this compound lies in its structural framework, which is derived from N-phthaloylalanine. The phthalimide group, a key feature of this compound, along with the propionate moiety, offers multiple coordination sites for metal ions and can participate in various catalytic cycles.

Development of Metal Complexes and Organocatalysts

Scientific literature indicates that the closely related compound, 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, has been prepared with the explicit purpose of complexation with various metals. d-nb.info This highlights the inherent capability of the 1,3-dioxoisoindolin-2-yl moiety to act as a ligand. The transition from the carboxylic acid to the propionate ester modifies the electronic and steric properties of the ligand, which can, in turn, influence the catalytic activity and selectivity of the resulting metal complexes.

The synthesis of such metal complexes is a critical first step in exploring their catalytic prowess. While specific complexes of this compound are not detailed in the reviewed literature, the established methods for complexing the parent acid provide a clear roadmap for future research. The general approach involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

In the realm of organocatalysis, molecules containing the phthalimide structure are of significant interest. Organocatalysts operate without a central metal atom and offer advantages in terms of cost, toxicity, and air/moisture stability. While direct studies on this compound as an organocatalyst are not available, the broader class of N-substituted phthalimides has been explored in various catalytic transformations.

Studies in Homogeneous and Heterogeneous Catalysis

The potential applications of this compound-based catalysts span both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In a homogeneous system, the catalyst is in the same phase as the reactants. Metal complexes of this compound would be expected to be soluble in common organic solvents, making them suitable for a wide range of organic reactions. The ability to fine-tune the electronic and steric environment around a metal center by modifying the ligand structure is a hallmark of homogeneous catalysis, and the propionate ester offers a handle for such modifications.

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. While there is no direct evidence of this compound being used in heterogeneous systems, the potential exists to immobilize its metal complexes onto solid supports. This could involve anchoring the ligand to a polymer or silica (B1680970) surface, thereby creating a robust and reusable catalyst.

Future Research Directions and Perspectives in 1,3 Dioxoisoindolin 2 Yl Propionate Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,3-dioxoisoindolin-2-yl propionate (B1217596) and related phthalimide (B116566) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous solvents, and long reaction times. eijppr.com Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful alternative to conventional heating, significantly reducing reaction times from hours to minutes and often improving yields by 5-12%. eijppr.com This technique utilizes the ability of certain liquids and solids to convert electromagnetic energy into heat, providing rapid and efficient reaction activation. eijppr.com

Green Solvents and Catalysts: The use of environmentally benign solvents and reusable catalysts is a cornerstone of sustainable chemistry. Research into using high-temperature, high-pressure water/ethanol (B145695) mixtures has shown promise, affording pure phthalimide compounds through a clean condensation reaction. rsc.org Additionally, clay catalysts like montmorillonite-KSF are being explored for their reusability and effectiveness in microwave-assisted syntheses. eijppr.com

Metal-Free Catalysis: To circumvent the environmental and economic drawbacks of transition metal catalysts, metal-free synthetic methods are gaining traction. nih.gov Organocatalysis, for instance, employs readily available, low-toxicity, and environmentally friendly small organic molecules that are insensitive to moisture or oxygen. nih.gov

Multi-Component Reactions: One-pot, multi-component reactions offer a streamlined approach to synthesizing complex molecules like N-substituted phthalimides, improving atom economy and reducing waste. organic-chemistry.org

The table below summarizes various synthetic strategies for phthalimide derivatives, highlighting the move towards more sustainable practices.

| Synthetic Method | Key Features | Advantages | Reference |

| Microwave Irradiation | Use of microwave energy for rapid heating. | Reduced reaction times, improved yields. | eijppr.com |

| High-Temperature/Pressure H₂O/EtOH | Employs a mixture of water and ethanol as a "green" solvent. | Clean reaction, high purity of products. | rsc.org |

| Metal-Free Catalysis | Utilizes organocatalysts, or base/acid catalysis. | Environmentally friendly, cost-effective, low toxicity. | nih.gov |

| Multi-Component Reactions | Combines multiple reactants in a single step. | High atom and step economy, reduced waste. | organic-chemistry.org |

Exploration of Undiscovered Chemical Reactivity

While the fundamental reactivity of the phthalimide group is well-established, there remains significant potential to uncover novel chemical transformations. Future research will likely focus on leveraging the unique electronic and steric properties of the 1,3-dioxoisoindolin-2-yl propionate scaffold to explore new reaction pathways.

Areas ripe for exploration include:

Novel Cycloaddition Reactions: Palladium-catalyzed [4+1] cycloaddition reactions have emerged as a novel method for constructing N-substituted phthalimides. rsc.org This approach utilizes a difluorocarbene precursor as a carbonyl source, forming new carbon-carbon and carbon-nitrogen bonds. rsc.org

Photoredox Catalysis: Visible-light-promoted reactions offer a mild and efficient way to generate reactive intermediates. rsc.org For instance, N-(acyloxy)phthalimides can serve as precursors for tertiary alkyl radicals in tandem radical cyclizations. rsc.org

Ring-Opening and Functionalization: The stability of the phthalimide ring can be strategically overcome to allow for novel ring-opening reactions, leading to diverse and functionalized products.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are set to revolutionize the production of this compound and its derivatives. These technologies offer precise control over reaction parameters, leading to improved yields, enhanced safety, and greater scalability.

Key Advantages of Integration:

Enhanced Process Control: Flow reactors allow for precise manipulation of temperature, pressure, and reaction time, leading to more consistent product quality.

Improved Safety: The small reaction volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Reactions developed in flow can often be scaled up more readily and predictably than batch processes.

Automation and High-Throughput Screening: Automated synthesis platforms can rapidly generate libraries of phthalimide derivatives for screening in various applications, accelerating the discovery process.

Advanced Computational Predictions and Experimental Validation

The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern chemical research. For this compound, computational tools can provide deep insights into its structure, properties, and reactivity, guiding experimental efforts.

Applications of Computational Chemistry:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. For example, DFT has been used to investigate the C-C bond cleavage and C-N bond formation in the synthesis of phthalimides from 1-indanones. rsc.org

Prediction of Properties: Computational screening can be employed to predict the physicochemical properties of novel phthalimide derivatives, such as their redox potentials for applications in organic redox flow batteries. researchgate.net

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding interactions of phthalimide derivatives with biological targets, helping to rationalize their activity and guide the design of more potent compounds. nih.govacs.org

The following table showcases how computational methods are being applied to study phthalimide derivatives.

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. | Understanding bond formation and cleavage pathways. | rsc.org |

| Computational Screening | Predicting properties for new applications. | Identifying candidates for redox flow batteries. | researchgate.net |

| Molecular Docking | Investigating interactions with biological targets. | Rationalizing antibacterial efficiency and predicting binding modes. | nih.govacs.org |

Experimental validation remains essential to confirm the predictions made by computational models. nih.gov This iterative cycle of prediction and validation accelerates the discovery and optimization of new chemical entities and processes.

Exploration of New Non-Biological Applications in Emerging Technologies

While phthalimide derivatives have a rich history in medicinal chemistry, their unique properties make them attractive candidates for a range of non-biological applications in emerging technologies. biomedgrid.com

Potential Application Areas:

Organic Electronics: The phthalimide scaffold is a building block for materials used in organic solar cells and organic field-effect transistors (OFETs). nih.govrsc.org The electronic properties of these materials can be tuned by modifying the substituents on the phthalimide core.

Redox Flow Batteries: The ability of phthalimide derivatives to undergo reversible redox reactions makes them promising candidates for anolytes in organic redox flow batteries (ORFBs), which are being developed for large-scale energy storage. researchgate.net Computational screening has identified phthalimide-based molecules with highly negative redox potentials, a key requirement for high-performance anolytes. researchgate.net

Polymer Chemistry: Phthalimides are used in the synthesis of advanced polymers. nih.gov Their rigid structure can impart desirable thermal and mechanical properties to the resulting materials.

The exploration of these non-biological applications represents a significant growth area for the chemistry of this compound and its analogues, promising innovations in materials science and energy technology.

Q & A

Q. What are the common synthetic routes for 1,3-dioxoisoindolin-2-YL propionate derivatives, and how are reaction yields optimized?

Synthesis typically involves multi-step reactions starting from phthalic anhydride or isoindoline derivatives. For example:

Q. Optimization Strategies :

Q. What spectroscopic and crystallographic methods are used to characterize this compound derivatives?

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies functional groups (e.g., phthalimide protons at δ 7.80–7.97 ppm, ester methyl groups at δ 3.80 ppm) .

- 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and coupling patterns in complex derivatives .

Q. X-ray Crystallography :

Q. Example :

- The crystal structure of 3-(1,3-dioxoisoindolin-2-yl)propanenitrile (C₁₁H₈N₂O₂) revealed dihedral angles of 0.67° between rings and C–H⋯O/N interactions stabilizing the lattice .

Advanced Research Questions

Q. How can computational and experimental methods resolve structural ambiguities in isoindoline derivatives?

Combined Approach :

Q. Case Study :

Q. How do substituents on the isoindoline core influence biological activity, and how are these effects quantified?

Methodology :

Q. What strategies address contradictions in reported biological activities of isoindoline derivatives?

Root Causes :

Q. Resolution Workflow :

Replicate synthesis and characterization under controlled conditions.

Cross-validate biological data using orthogonal assays (e.g., time-kill curves vs. disk diffusion) .

Perform molecular docking to reconcile discrepancies between in vitro and in silico results .

Q. How are hydrogen bonding networks in isoindoline crystals exploited for material design?

Approach :

Q. Example :

- In 3-(1,3-dioxoisoindolin-2-yl)propanenitrile, C–H⋯N interactions (2.50–2.65 Å) contribute to a layered crystal packing, relevant for organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.